Ethyl 2-amino-2-methylpentanoate
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Overview
Description
Ethyl 2-amino-2-methylpentanoate is an organic compound with the molecular formula C8H17NO2 It is a derivative of pentanoic acid and is characterized by the presence of an amino group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-methylpentanoate can be synthesized through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to the formation of the desired amino acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the ester group may produce alcohol derivatives.
Scientific Research Applications
Ethyl 2-amino-2-methylpentanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-methylpentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further participate in biochemical reactions .
Comparison with Similar Compounds
Ethyl 2-amino-2-methylpentanoate can be compared with other similar compounds, such as:
Ethyl 2-methylpentanoate: Lacks the amino group, making it less reactive in certain biochemical reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.
2-Amino-2-methylpentanoic acid: The free acid form, which lacks the ester group and has different solubility and reactivity properties.
Properties
IUPAC Name |
ethyl 2-amino-2-methylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-6-8(3,9)7(10)11-5-2/h4-6,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWCAYPBZAMAJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)OCC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656251 |
Source
|
Record name | Ethyl 2-methylnorvalinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13893-47-5 |
Source
|
Record name | Ethyl 2-methylnorvalinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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